9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-
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Overview
Description
9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-: is a compound that combines the structural features of acridine and imidazole. Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while imidazole is a five-membered ring containing two nitrogen atoms, often found in biologically active molecules. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Nitration of imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Coupling with acridine: The nitrated imidazole is then coupled with 9-acridinamine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated acridines: Formed from electrophilic halogenation reactions.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: The nitroimidazole moiety is known for its antimicrobial properties, making the compound potentially useful in developing new antibiotics.
Medicine:
Anticancer Research: Acridine derivatives have been studied for their anticancer properties, and the combination with nitroimidazole may enhance these effects.
Industry:
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- involves its interaction with biological molecules:
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Acriflavine: An acridine derivative used as an antiseptic.
Uniqueness:
Properties
CAS No. |
154643-74-0 |
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Molecular Formula |
C18H15N5O2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine |
InChI |
InChI=1S/C18H15N5O2/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17/h1-8,10,12H,9,11H2,(H,19,21) |
InChI Key |
FOPLVLLZUWYEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-] |
Origin of Product |
United States |
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